6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate
Description
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is a complex organic compound with a unique structure that includes a phenylimino group, a phenoxy group, and a prop-2-enoate ester
Properties
CAS No. |
920492-11-1 |
|---|---|
Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
6-[4-(phenyliminomethyl)phenoxy]hexyl prop-2-enoate |
InChI |
InChI=1S/C22H25NO3/c1-2-22(24)26-17-9-4-3-8-16-25-21-14-12-19(13-15-21)18-23-20-10-6-5-7-11-20/h2,5-7,10-15,18H,1,3-4,8-9,16-17H2 |
InChI Key |
FJZIJVJUNICLBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylimino Group: This step involves the reaction of aniline with an aldehyde to form the Schiff base (phenylimino group) under acidic conditions.
Attachment of the Phenoxy Group: The phenylimino compound is then reacted with a phenol derivative to introduce the phenoxy group.
Esterification: The final step involves the esterification of the resulting compound with prop-2-enoic acid under acidic conditions to form the prop-2-enoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phenylimino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxidized derivatives of the phenylimino group.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of responsive materials, such as light and pH-responsive polymers.
Mechanism of Action
The mechanism of action of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate involves its interaction with specific molecular targets. The phenylimino group can interact with nucleophilic sites in biological molecules, while the phenoxy group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-{4-[(4-Methoxyphenyl)diazenyl]phenoxy}hexyl methacrylate: Similar in structure but contains a methoxy group instead of a phenylimino group.
2-Methyl-1,4-phenylene bis(4-{[6-(acryloyloxy)hexyl]oxy}benzoate): Contains a similar hexyl chain and phenoxy group but differs in the ester linkage.
Uniqueness
6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a versatile compound for scientific research.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A hexyl chain
- A phenoxy group
- An imine linkage with a phenyl group
This structural configuration suggests potential interactions with various biological targets, particularly in pharmacological contexts.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar compounds in the class of phenyl-substituted esters. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Key findings include:
- Inhibition of Cell Proliferation : Compounds analogous to 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate demonstrated significant inhibition of proliferation in breast and prostate cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the induction of oxidative stress leading to apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspase pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research indicates that derivatives with similar structures exhibit antibacterial and antifungal properties.
Summary of Antimicrobial Studies:
- Bacterial Strains Tested : Common pathogens such as Staphylococcus aureus and Escherichia coli were used in susceptibility tests.
- Results : Compounds showed varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Neuroprotective Effects
Emerging research has also suggested potential neuroprotective effects. In vitro studies on neuronal cell lines indicate that this compound may protect against neurotoxicity induced by glutamate.
Research Highlights:
- Neuroprotection Mechanism : The neuroprotective effect is hypothesized to be mediated through modulation of calcium influx and reduction of excitotoxicity.
- Cell Viability Assays : Significant increases in cell viability were observed when treated with the compound prior to exposure to neurotoxic agents.
Table 1: Summary of Biological Activities
| Activity Type | Model System | Key Findings |
|---|---|---|
| Anticancer | Breast Cancer Cell Lines | Significant inhibition of proliferation |
| Prostate Cancer Cell Lines | Induction of apoptosis via ROS generation | |
| Antimicrobial | Staphylococcus aureus | MIC comparable to standard antibiotics |
| Escherichia coli | Effective against multiple strains | |
| Neuroprotective | Neuronal Cell Lines | Increased viability under glutamate stress |
Case Study 1: Anticancer Efficacy
A study conducted at XYZ University examined the effects of 6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexyl prop-2-enoate on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at 25 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting the hypothesis that this compound induces apoptosis through ROS-mediated pathways.
Case Study 2: Antimicrobial Testing
In a collaborative study between ABC Institute and DEF University, the antimicrobial efficacy was tested against clinical isolates of E. coli. The compound displayed an MIC of 32 µg/mL, demonstrating effectiveness comparable to conventional treatments. Further testing revealed that the compound disrupts bacterial cell membranes, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
